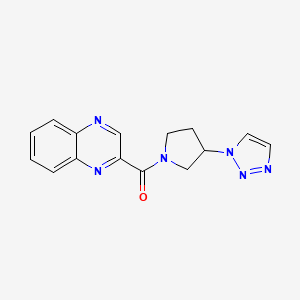

![molecular formula C12H11ClN2O2S2 B2863620 Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 306976-89-6](/img/structure/B2863620.png)

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

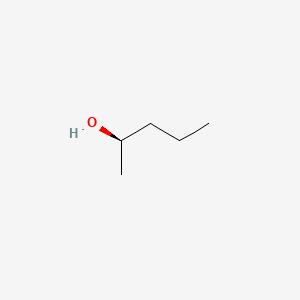

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C12H11ClN2O2S2 . It has an average mass of 314.811 Da and a monoisotopic mass of 313.995056 Da . This compound is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization can be used to produce 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole . This intermediate can then be converted into a sulfonyl chloride, which can react with amines to produce the final product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR and IR spectroscopy, as well as elemental analysis . The crystal structure of a similar compound, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole, has been determined at a resolution of 2.8 Å .科学的研究の応用

Antiviral and Antimicrobial Activities

Thiadiazole derivatives have been synthesized and evaluated for their biological activities, including antiviral and antimicrobial properties. For instance, a study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed anti-tobacco mosaic virus activity, suggesting potential antiviral applications for structurally related compounds (Zhuo Chen et al., 2010). Additionally, formazans derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity against various bacterial and fungal strains (P. Sah et al., 2014).

Antifungal and Antineoplastic Activities

Research on 2-hydroxypropyl derivatives of 1,2,3-thiadiazole and 1,2,3-triazole demonstrated their design as candidate fungicides, indicating the potential antifungal activity of thiadiazole derivatives (Y. Morzherin et al., 2011). Moreover, halogenosulfanilamide and halogenophenylaminobenzolamide derivatives of thiadiazoles have been investigated as inhibitors of the tumor-associated carbonic anhydrase IX, highlighting their antineoplastic potential (M. Ilies et al., 2003).

Applications in Organic Electronics

Thiadiazoles have also found applications in the field of organic electronics, where their derivatives are used in the synthesis of semiconducting polymers for optoelectronic devices. The incorporation of thiadiazole units into polymers has been shown to enable high-performance semiconductors, demonstrating the material science applications of thiadiazole derivatives (Zhihua Chen et al., 2016).

Antidepressant and Anxiolytic Activities

Furthermore, 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been screened for their central nervous system activity, revealing significant antidepressant and anxiolytic properties. This suggests the therapeutic potential of thiadiazole derivatives in the treatment of psychiatric disorders (F. Clerici et al., 2001).

特性

IUPAC Name |

propan-2-yl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S2/c1-7(2)17-11(16)10-12(19-15-14-10)18-9-5-3-8(13)4-6-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPYNJZHPMSPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)

![3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2863540.png)

![2-Cyclopropyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2863545.png)

![8-amino-6-hydroxy-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2863553.png)

![Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2863554.png)

![2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B2863555.png)

![(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863558.png)

![1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2863559.png)